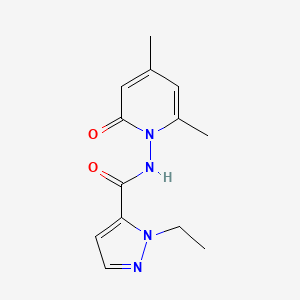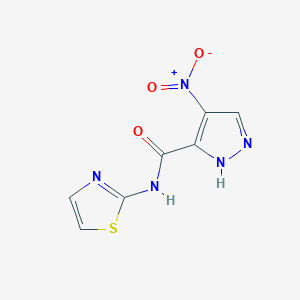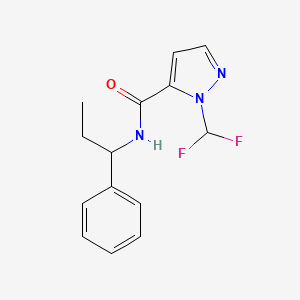![molecular formula C19H20O3 B10944634 (2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10944634.png)
(2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one is a complex organic compound characterized by its cyclopropyl, furan, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated furan derivative with 3,5-dimethylphenol.
Final coupling reaction: The final step involves the coupling of the cyclopropyl and furan derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, or other nucleophiles under basic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thio derivatives
Scientific Research Applications
(2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Affecting the transcription of genes involved in various biological processes.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-1-cyclopropyl-3-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H20O3/c1-13-9-14(2)11-18(10-13)21-12-17-6-5-16(22-17)7-8-19(20)15-3-4-15/h5-11,15H,3-4,12H2,1-2H3/b8-7- |
InChI Key |
ZBAXEZXYMMUXOK-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)/C=C\C(=O)C3CC3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C=CC(=O)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10944559.png)
![{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone](/img/structure/B10944560.png)

![{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944597.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944600.png)
![3-chloro-N-(3-methoxypropyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944603.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B10944612.png)
![3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10944614.png)
![(5E)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944616.png)

![3-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10944624.png)
![N-(2-cyanophenyl)-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10944629.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B10944638.png)
